molecular formula C7H5Br2FO B1314950 2,4-Dibromo-5-fluoroanisole CAS No. 861928-16-7

2,4-Dibromo-5-fluoroanisole

Cat. No.: B1314950
CAS No.: 861928-16-7
M. Wt: 283.92 g/mol
InChI Key: WUWJMNYYKSURFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-5-fluoroanisole, also known by its IUPAC name 1,5-dibromo-2-fluoro-4-methoxybenzene, is an organic compound belonging to the class of haloanisoles. It is derived from anisole (methoxybenzene), where two bromine atoms have replaced hydrogen atoms at positions 2 and 4 of the aromatic ring, and a fluorine atom has replaced a hydrogen atom at position 5. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-5-fluoroanisole plays a role in various biochemical reactions, particularly in nucleophilic aromatic substitution (S_NAr) reactions due to the electron-withdrawing effects of the bromine atoms. This compound interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo metal-halogen exchange reactions with organometallic reagents, which are catalyzed by enzymes such as cytochrome P450. The nature of these interactions involves the deactivation of the aromatic ring towards electrophilic substitution reactions, making it susceptible to nucleophilic attack under harsh conditions.

Cellular Effects

For example, the presence of bromine and fluorine atoms can affect the compound’s ability to bind to cellular receptors, potentially altering signal transduction and metabolic pathways

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s bromine atoms can participate in halogen bonding, which influences its binding affinity to target proteins and enzymes. Additionally, the fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is stable at room temperature but should be stored at 2-8°C to maintain its purity . Long-term exposure to light and air can lead to degradation, potentially altering its biochemical properties and effects on cellular function . In vitro and in vivo studies have shown that the compound’s activity can diminish over time, necessitating proper storage and handling protocols .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may not exhibit significant biological activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response . High doses of this compound can cause cellular toxicity, including oxidative stress and apoptosis . Careful dosage optimization is essential to minimize adverse effects in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can undergo conjugation reactions with glutathione or other cofactors, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its lipophilicity, enhanced by the fluorine atom, allows it to accumulate in lipid-rich compartments, affecting its localization and activity. The distribution of this compound within tissues can influence its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. Localization to these compartments can affect the compound’s activity and function, including its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-fluoroanisole typically involves a reaction between 2,4-dibromophenol and 5-fluoroanisole in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Palladium-based catalysts are commonly used.

    Solvent: Organic solvents such as dichloromethane or chloroform.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Purification: The resulting product can be purified using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Industrial methods also emphasize safety and environmental considerations, such as the use of less hazardous solvents and efficient waste management systems.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-fluoroanisole undergoes several types of chemical reactions, including:

    Nucleophilic Aromatic Substitution (S_NAr): The deactivated aromatic ring might be susceptible to nucleophilic aromatic substitution reactions under harsh conditions.

    Metal-Halogen Exchange: The bromine atoms might be susceptible to replacement by other halides or organometallic reagents under appropriate conditions.

    Debromination: Under strong reducing conditions, the C-Br bonds might be cleaved to remove the bromine atoms.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Metal-Halogen Exchange: Organometallic reagents like n-butyllithium or Grignard reagents in anhydrous conditions.

    Debromination: Reducing agents such as zinc in acetic acid or catalytic hydrogenation.

Major Products:

    Substitution Reactions: Products with substituted nucleophiles at the bromine positions.

    Metal-Halogen Exchange: Products with different halides or organometallic groups.

    Debromination: Products with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

2,4-Dibromo-5-fluoroanisole is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In studies involving the interaction of haloanisoles with biological systems, although specific biological applications are limited.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    2,4-Dibromoanisole: Similar structure but lacks the fluorine atom at position 5.

    2,5-Dibromoanisole: Similar structure but lacks the fluorine atom and has bromine atoms at positions 2 and 5.

    2,4-Difluoroanisole: Similar structure but lacks the bromine atoms and has fluorine atoms at positions 2 and 4.

Uniqueness: The combination of these substituents provides a distinct set of properties that can be leveraged in various synthetic and industrial processes.

Properties

IUPAC Name

1,5-dibromo-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWJMNYYKSURFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479675
Record name 2,4-DIBROMO-5-FLUOROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861928-16-7
Record name 2,4-DIBROMO-5-FLUOROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-fluoroanisole
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-5-fluoroanisole
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-5-fluoroanisole
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-5-fluoroanisole
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-5-fluoroanisole
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-5-fluoroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.